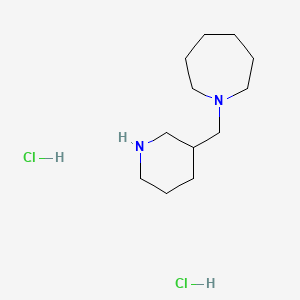

1-(3-Piperidinylmethyl)azepane dihydrochloride

Overview

Description

1-(3-Piperidinylmethyl)azepane dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da and a monoisotopic mass of 268.147308 Da .

Molecular Structure Analysis

The molecular structure of 1-(3-Piperidinylmethyl)azepane dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Piperidinylmethyl)azepane dihydrochloride, such as its melting point, boiling point, and density, are not provided in the available sources .Scientific Research Applications

Synthesis and Chemical Properties

Intramolecular 1,3-Dipolar Cycloadditions : This compound and its derivatives, such as azepanes, are synthesized via intramolecular 1,3-dipolar cycloadditions, revealing their potential in creating complex molecular structures (Würdemann & Christoffers, 2014).

Novel Synthesis Techniques : Research shows various novel synthetic methods for creating functionalized azepanes and piperidines, indicating the compound's versatility in synthetic organic chemistry (Leemans et al., 2008).

Asymmetric Synthesis Applications : The compound has applications in asymmetric synthesis, serving as a building block for cyclic amino acids and alkaloid derivatives, important in medicinal chemistry (Kano et al., 2010).

Pharmacological Applications

Histamine H3 Receptor Ligands : Azepane derivatives have been evaluated for their binding properties at human histamine H3 receptors, demonstrating potential in developing new therapeutic agents (Łażewska et al., 2017).

Protein Kinase B Inhibition : Novel azepane derivatives are explored for protein kinase B inhibition, showcasing the compound's relevance in developing treatments for diseases like cancer (Breitenlechner et al., 2004).

Glycosidases and Glucosylceramide Transferase Inhibition : Certain azepane derivatives exhibit potent inhibition towards glycosidases and glucosylceramide transferase, important in addressing metabolic disorders and diseases like Gaucher's disease (Li et al., 2008).

Material Science and Other Applications

Catalytic Applications : The compound is used in catalytic processes, such as cobalt-catalyzed arylation and alkenylation, which are critical in the synthesis of complex organic molecules (Bassler et al., 2015).

Palladium Catalyzed C–H Arylation : It's involved in palladium-catalyzed C–H arylation of thioamides, a method important in drug discovery due to the synthesis of bioactive compounds and therapeutic agents (Jain et al., 2016).

properties

IUPAC Name |

1-(piperidin-3-ylmethyl)azepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12;;/h12-13H,1-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVAFLKVQKRMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)

![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)

![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)